

Application Notes and Protocols for OD-1 Induced Seizure Models

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Compound of Interest

Compound Name: OD1

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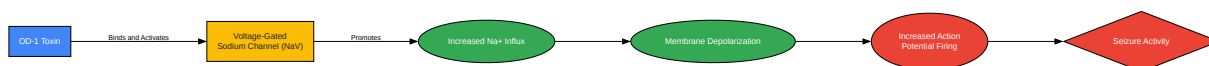
Introduction

OD-1, a peptide toxin isolated from the venom of the Iranian yellow scorpion (*Odonthobuthus doriae*), has emerged as a potent tool for the induction of seizures in preclinical research.^{[1][2]} As a specific activator of voltage-gated sodium channels (Nav), OD-1 offers a distinct mechanism for inducing neuronal hyperexcitability compared to traditional chemoconvulsants.^{[1][2]} These application notes provide detailed protocols for utilizing OD-1 to create robust seizure models, along with quantitative data and visualizations to support experimental design and interpretation. The OD-1-mediated modifications of the voltage-gated sodium current (INa) result in altered neuronal electrical activity in vivo, presenting a novel model for studying seizure pathophysiology and evaluating the efficacy of anti-epileptic drug candidates.^{[1][2]}

Mechanism of Action

OD-1 functions as an activator of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.^{[1][2]} Specifically, OD-1 binds to these channels and shifts the steady-state inactivation curve to a less negative potential, leading to an increased influx of sodium ions upon membrane depolarization.^[1] This enhanced sodium current increases neuronal excitability, raises the frequency of spontaneous action potentials, and can ultimately trigger seizure activity.^{[1][2][3]} The pro-convulsant effects of OD-1 can be attenuated by sodium channel-blocking anti-epileptic drugs, such as carbamazepine.^{[1][2]}

Signaling Pathway of OD-1 Induced Neuronal Hyperexcitability



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Caption: OD-1 binds to and activates voltage-gated sodium channels, leading to seizure activity.

Applications

The OD-1 induced seizure model is particularly useful for:

- Studying the role of sodium channel dysfunction in epilepsy: By directly targeting NaV channels, this model allows for the specific investigation of how their over-activation contributes to seizure generation and propagation.
- Screening and validation of anti-epileptic drugs (AEDs): The model provides a platform to test the efficacy of novel AEDs that target sodium channels or other components of neuronal excitability. The known sensitivity of the model to carbamazepine makes it a good positive control.^{[1][2]}
- Investigating mechanisms of seizure-induced neuronal injury: The acute and robust seizure phenotype induced by OD-1 can be used to study the downstream cellular and molecular consequences of intense neuronal firing.

Data Presentation

In Vitro Electrophysiological Effects of OD-1

The following table summarizes the quantitative effects of OD-1 on voltage-gated sodium currents (INa) in mHippoE-14 hippocampal neurons.

Parameter	Value	Reference
EC50 for INa Activation	0.71 μ M	[1]
Hill Coefficient	1.3	[1]

In Vivo Seizure Induction with OD-1

Intrahippocampal injection of OD-1 in mice leads to a significantly higher frequency of spontaneous seizures and epileptiform discharges compared to conventional models.

Seizure Model	Key Findings	Reference
OD-1 (Intrahippocampal)	Significantly higher frequency of spontaneous seizures and epileptiform discharges.	[1][2]
Lithium-Pilocarpine (Intraperitoneal)	Lower frequency of spontaneous seizures compared to OD-1.	[1]
Kainic Acid (Intraperitoneal)	Lower frequency of spontaneous seizures compared to OD-1.	[1]

Experimental Protocols

Protocol 1: In Vitro Patch-Clamp Electrophysiology

This protocol details the methodology for assessing the effect of OD-1 on voltage-gated sodium currents in a neuronal cell line.

Cell Line: mHippoE-14 hippocampal neurons

Solutions:

- External Solution (Ca²⁺-free Tyrode's solution): 150 mM NaCl, 4 mM KCl, 2 mM MgCl₂, 10 mM Glucose, 10 mM HEPES, pH adjusted to 7.4 with NaOH.

- Internal Pipette Solution: 130 mM Cs-Aspartate, 20 mM CsCl, 1 mM MgCl₂, 3 mM MgATP, 0.1 mM Na₂GTP, 0.1 mM EGTA, 10 mM HEPES, pH adjusted to 7.2 with CsOH.

Procedure:

- Culture mHippoE-14 cells on sterile glass coverslips.
- Transfer a coverslip to a recording chamber on an inverted microscope stage and perfuse with the external solution.
- Establish whole-cell patch-clamp recordings using borosilicate glass pipettes (3-5 MΩ resistance) filled with the internal solution.
- Record baseline INa by applying depolarizing voltage steps.
- Apply OD-1 at various concentrations (e.g., 0.1 μM to 10 μM) to the external solution and record the changes in INa amplitude and kinetics.
- To test for inhibition, co-apply OD-1 with a sodium channel blocker like tetrodotoxin (TTX) or an anti-epileptic drug like carbamazepine.

Protocol 2: In Vivo Seizure Induction via Stereotaxic Intrahippocampal Injection

This protocol describes the procedure for inducing seizures in mice using a stereotaxic injection of OD-1 into the hippocampus.

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old)

Materials:

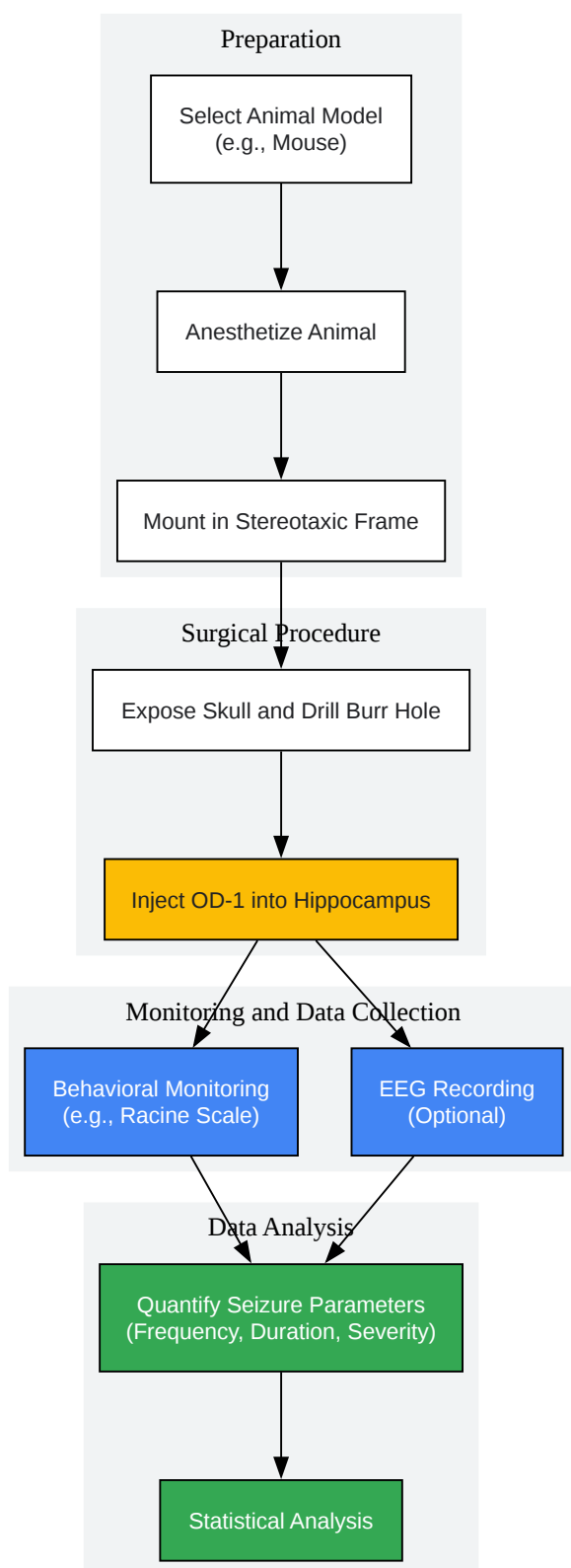
- OD-1 peptide toxin
- Sterile saline
- Stereotaxic apparatus
- Anesthesia (e.g., isoflurane)

- Microinjection pump and syringe
- EEG recording system (optional, but highly recommended)

Procedure:

- Anesthetize the animal and mount it in the stereotaxic frame.
- Expose the skull and identify the coordinates for the hippocampus (e.g., for mice: AP -2.0 mm, ML ± 1.5 mm, DV -1.8 mm from bregma).
- Drill a small burr hole at the target coordinates.
- Lower a microinjection needle to the target depth.
- Inject a solution of OD-1 (e.g., 1 μ M in sterile saline, total volume of 1-2 μ L) at a slow, controlled rate (e.g., 0.2 μ L/min).
- After injection, leave the needle in place for 5-10 minutes to allow for diffusion and prevent backflow.
- Slowly retract the needle and suture the incision.
- Monitor the animal for seizure activity, both behaviorally (e.g., using the Racine scale) and electrophysiologically (if using EEG).
- For drug testing studies, administer the test compound (e.g., carbamazepine) prior to or after the OD-1 injection and compare seizure parameters to a vehicle-treated control group.

Experimental Workflow for In Vivo Seizure Modeling with OD-1



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Caption: Workflow for inducing and analyzing seizures using intrahippocampal OD-1 injection.

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